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Compound of Interest

Compound Name: (R,R)-Glycopyrrolate

Cat. No.: B1336284

Disclaimer: The majority of publicly available preclinical safety and toxicology data for
glycopyrrolate pertains to the racemic mixture, which consists of a 1:1 ratio of the (R,S) and
(S,R) enantiomers, or a mixture of diastereomers. Data specifically on the (R,R)-
glycopyrrolate enantiomer is limited. This document summarizes the available information on
glycopyrrolate, with the understanding that most findings are based on studies of the racemic
mixture. The potential for stereoselective toxicity of the (R,R)-enantiomer cannot be fully
elucidated from the current publicly accessible data.

Introduction

(R,R)-Glycopyrrolate is a quaternary ammonium anticholinergic agent. As a muscarinic
receptor antagonist, it competitively inhibits the action of acetylcholine on structures innervated
by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine but
lack cholinergic innervation.[1] Its primary pharmacological effect is the reduction of secretions,
such as in the salivary glands, and the inhibition of smooth muscle contraction.[2][3] Due to its
guaternary ammonium structure, glycopyrrolate has limited ability to cross the blood-brain
barrier, which is expected to minimize central nervous system side effects.[4] This technical
guide provides a comprehensive overview of the preclinical safety and toxicology of
glycopyrrolate, with a focus on its (R,R)-enantiomer where information is available.

Pharmacokinetics and Metabolism

Nonclinical pharmacokinetic data for glycopyrrolate are limited.[3] Following oral administration
in rats, the time to maximum plasma concentration (Tmax) is approximately 1.0 to 1.5 hours.[3]
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The bioavailability of orally administered glycopyrrolate is generally low.[5]

One study on N-substituted soft anticholinergics based on glycopyrrolate investigated the
activity of different stereoisomers. In receptor binding assays, the 2R isomers were significantly
more active than the 2S isomers.[6] Specifically, for some isomers, the 1'S configuration was
consistently more active than the corresponding 1'R configuration.[6] This suggests that the
stereochemistry at the chiral centers significantly influences the pharmacokinetic and
pharmacodynamic properties of glycopyrrolate derivatives. However, specific pharmacokinetic
parameters for (R,R)-Glycopyrrolate in preclinical species are not readily available in the
public domain.

Acute Toxicity

Acute toxicity studies have demonstrated a low order of toxicity for glycopyrrolate.[7]

Table 1: Acute Toxicity of Glycopyrrolate (Racemic Mixture)

Species Rout-e _Of ] LD50 Reference
Administration
Dog Intravenous 25 mg/kg [7]
Cat Intramuscular 283 mg/kg [7]
Mouse Oral 550-900 mg/kg [5]
Rat Oral 1150-1800 mg/kg [5]
Rabbit Oral 2360 mg/kg [5]
Mouse Intravenous 15-20 mg/kg [5]
Rat Intravenous ~15 mg/kg [5]
Rabbit Intravenous 15-20 mg/kg [5]
Rodents Subcutaneous 600-900 mg/kg [5]

Signs of toxicity in rats after oral administration included tremors, clonic and tonic convulsions,
and labored breathing.[5]
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Experimental Protocols

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

The acute oral toxicity study is typically conducted in accordance with OECD Guideline 423.

Test Animals: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant
females.

e Housing and Feeding: Animals are housed in standard conditions with access to food and
water.

e Dosing: The test substance is administered orally by gavage in a stepwise procedure using a
limited number of animals at each step. The starting dose is selected from a series of fixed
dose levels (e.g., 5, 50, 300, 2000 mg/kg).

» Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight
changes for at least 14 days.

Necropsy: All animals are subjected to gross necropsy at the end of the observation period.

Repeated-Dose Toxicity

Repeated-dose toxicity studies on glycopyrrolate have been conducted in both rodents and
non-rodents.

Table 2: Repeated-Dose Toxicity of Glycopyrrolate (Racemic Mixture)
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Experimental Protocols

Repeated Dose 28-day Oral Toxicity Study in Rodents (OECD 407)
o Test Animals: Typically rats, young and healthy adults.

» Dosing: The test substance is administered orally daily for 28 days. At least three dose levels
and a control group are used.

o Observations: Daily clinical observations, weekly measurement of body weight and food
consumption.

 Clinical Pathology: Hematology and clinical biochemistry parameters are evaluated at the
end of the study.

» Necropsy and Histopathology: All animals undergo a full necropsy. Organs and tissues are
preserved for histopathological examination.

Repeated Dose 90-day Oral Toxicity Study in Rodents (OECD 408)
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This study follows a similar protocol to OECD 407 but with a longer duration of 90 days,
providing information on sub-chronic toxicity.

Genotoxicity

Glycopyrrolate has been evaluated in a standard battery of in vitro and in vivo genotoxicity
assays and has not shown evidence of mutagenic or clastogenic potential.[2][8]

Table 3: Genotoxicity of Glycopyrrolate (Racemic Mixture)

Metabolic
Assay Test System o Result Reference
Activation
Bacterial
Reverse Salmonella With and without )
) o Negative [2][9]
Mutation Assay typhimurium S9
(Ames Test)
In Vitro i )
Human With and without )
Chromosome Negative [2][9]
] Lymphocytes S9
Aberration Assay
In Vivo
_ Rat Bone _
Micronucleus N/A Negative [2][9]
Marrow
Assay

Experimental Protocols

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
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Ames Test Experimental Workflow

o Test System: Multiple strains of Salmonella typhimurium and Escherichia coli that are
auxotrophic for a specific amino acid (e.g., histidine).

e Procedure: The bacterial strains are exposed to the test substance at various concentrations,
both with and without a metabolic activation system (S9 fraction from rat liver).

» Endpoint: The number of revertant colonies (bacteria that have regained the ability to
synthesize the amino acid) is counted. A significant, dose-dependent increase in revertant
colonies compared to the negative control indicates a mutagenic potential.

In Vitro Mammalian Chromosome Aberration Test (OECD 473)

© 2025 BenchChem. All rights reserved. 7/14 Tech Support


https://www.benchchem.com/product/b1336284?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1336284?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Preparation

Test Compound Experiment Analysis

_;_I;rg?tc ((;J?nlls g:/:::j Add Mitotic Inhibitor Harvest, Hypotonic Prepare Slides and
+/- S9 Elix (e.g., Colcemid) Treatment, Fixation Stain Chromosomes

Microscopic Analysis
of Chromosome Aberrations

Mammalian Cells
(e.g., Human Lymphocytes)

1

Click to download full resolution via product page

In Vitro Chromosome Aberration Assay Workflow

o Test System: Cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or
human peripheral blood lymphocytes.

e Procedure: Cells are exposed to the test substance at various concentrations, with and
without metabolic activation. A mitotic inhibitor is added to arrest cells in metaphase.

« Endpoint: Chromosomes are examined microscopically for structural aberrations (e.g.,
breaks, gaps, exchanges). A statistically significant, dose-related increase in the number of
cells with chromosomal aberrations indicates clastogenic potential.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

o Test Animals: Typically mice or rats.

e Procedure: Animals are treated with the test substance, usually on one or more occasions.
Bone marrow or peripheral blood is collected at appropriate times after the last treatment.

e Endpoint: The frequency of micronucleated polychromatic erythrocytes (immature red blood
cells) is determined. A significant increase in the frequency of micronucleated cells in treated
animals compared to controls indicates in vivo clastogenicity or aneugenicity.
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Carcinogenicity

Long-term carcinogenicity studies for orally administered glycopyrrolate were not performed
prior to the approval of some formulations, with the requirement to conduct them post-approval.
[2] However, a 2-year inhalation carcinogenicity study in Wistar rats and a 26-week inhalation
carcinogenicity study in TgRasH2 mice showed no evidence of tumorigenic potential for
glycopyrrolate.[8]

Table 4: Carcinogenicity of Glycopyrrolate (Racemic Mixture)

. ) Route of
Species Duration o ) Results Reference
Administration

No evidence of
Wistar Rat 2 years Inhalation tumorigenic [8]
potential

No evidence of
TgRasH2 Mouse 26 weeks Inhalation tumorigenic [8]

potential

Reproductive and Developmental Toxicology

Reproductive and developmental toxicity studies for glycopyrrolate have been conducted in
rats and rabbits.

Table 5: Reproductive and Developmental Toxicity of Glycopyrrolate (Racemic Mixture)

| Study Type | Species | Route of Administration | Dose Levels | Key Findings | Reference | | :---
| :---| :--- | :--- | :--- | | Fertility and Early Embryonic Development | Rat | Subcutaneous | Up to
1.88 mg/kg/day | Impaired fertility at 1.88 mg/kg/day (decreased corpora lutea, implantation
sites, and live fetuses). NOAEL for fertility was 0.63 mg/kg/day. |[8] | | Embryo-Fetal
Development | Wistar Rat | Inhalation | Up to 3.83 mg/kg/day | Not teratogenic. |[8] | | Embryo-
Fetal Development | New Zealand White Rabbit | Inhalation | Up to 4.4 mg/kg/day | Not
teratogenic. |[8] | | Peri- and Postnatal Development | Rat | Subcutaneous | Up to 1.88
mg/kg/day | No effects on peri- and postnatal development. |[8] |
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Reproduction studies in rats and rabbits with orally and intramuscularly administered
glycopyrrolate, respectively, during organogenesis showed no teratogenic effects at doses
many times the maximum recommended human dose.[10] However, diminished rates of
conception and survival at weaning were observed in rats in a dose-related manner.[7]

Experimental Protocols
Fertility and Early Embryonic Development to Implantation (ICH S5(R3))

o Test Animals: Sexually mature male and female rats.

e Dosing: Males are dosed for a period prior to mating, during mating, and until termination.
Females are dosed for a period prior to mating, during mating, and until implantation.

o Endpoints: Mating performance, fertility indices, and early embryonic development are
evaluated.

Embryo-Fetal Development (ICH S5(R3))

o Test Animals: Pregnant females of two species (typically a rodent, e.g., rat, and a non-
rodent, e.g., rabbit).

e Dosing: The test substance is administered daily during the period of organogenesis.

o Endpoints: Dams are evaluated for clinical signs, body weight, and food consumption.
Fetuses are examined for external, visceral, and skeletal malformations.

Mechanism of Action and Signaling Pathways

Glycopyrrolate is a competitive antagonist of muscarinic acetylcholine receptors (M1-M5).[8] Its
therapeutic effects are primarily mediated through the blockade of M3 receptors, which are
coupled to Gq proteins.
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Muscarinic M3 Receptor Signaling Pathway
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Activation of the M3 receptor by acetylcholine leads to the activation of the Gq protein. The
activated Gaq subunit, in turn, activates phospholipase C (PLC).[11][12] PLC hydrolyzes
phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-
trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 binds to its receptor on the endoplasmic
reticulum, leading to the release of intracellular calcium (Ca?*).[11] The increased intracellular
Caz* and DAG together activate protein kinase C (PKC), which then phosphorylates various
downstream targets, leading to the final cellular response, such as smooth muscle contraction
or glandular secretion.[12] (R,R)-Glycopyrrolate, by blocking the initial binding of acetylcholine
to the M3 receptor, inhibits this entire signaling cascade.

Conclusion

The available preclinical data on glycopyrrolate, primarily from studies on the racemic mixture,
indicate a low order of acute toxicity and no significant genotoxic or carcinogenic potential.
Repeated-dose studies have identified target organs consistent with its anticholinergic activity.
Reproductive studies have shown some effects on fertility at high doses but no teratogenic
effects. The significant gap in knowledge is the lack of a comprehensive preclinical safety and
toxicology profile specifically for the (R,R)-enantiomer. While some studies on related
compounds suggest stereospecific activity, further investigation is required to fully characterize
the safety profile of (R,R)-Glycopyrrolate and to determine if it differs significantly from the
racemic mixture. Researchers and drug development professionals should consider this data
gap when evaluating the potential of (R,R)-Glycopyrrolate for clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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